Physicochemical properties of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Physicochemical properties of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Structural and Functional Overview
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a multifaceted molecule belonging to the benzenesulfonamide class of compounds. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its favorable chemical properties and ability to act as a potent zinc-binding group in various metalloenzymes.[1] The subject molecule is distinguished by three key structural features: the aromatic amine (aniline) moiety, the sulfonamide linker, and a novel N-linked ethyl chain terminated by a trifluoromethoxy group.
The strategic incorporation of fluorinated groups, particularly the trifluoromethoxy (-OCF3) group, is a critical tool in modern drug design.[2] This group is known to significantly enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3][4] The presence of both a basic amino group and an acidic sulfonamide proton suggests a complex acid-base chemistry that will dictate the molecule's charge state, and consequently its solubility and permeability, under physiological conditions.
This guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide. We will delve into the theoretical underpinnings of each property, discuss the influence of the molecule's unique structural components, and provide detailed, field-proven experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and structurally related compounds.
Chemical Identity and Structural Features
A precise understanding of a compound's structure is the foundation for all physicochemical analysis.
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IUPAC Name: 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
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Molecular Formula: C₉H₁₁F₃N₂O₃S
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Related CAS Number: While a specific CAS number for the 3-amino isomer is not publicly cataloged, the closely related constitutional isomer, 4-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, is registered under CAS Number 1206524-10-8.
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Chemical Structure:
(Image generated for illustrative purposes)
Summary of Predicted Physicochemical Properties
Due to the novelty of this specific isomer, extensive experimental data is not available in public literature. The following table summarizes key physicochemical properties based on computational predictions and data from analogous structures. These values serve as essential benchmarks for guiding experimental work.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Weight | 284.26 g/mol | Influences diffusion, permeability, and overall size. |
| logP (Octanol/Water) | ~2.0 - 2.5 | Indicates lipophilicity; critical for membrane permeability and absorption.[5] |
| Aqueous Solubility | Low to moderate | Affects bioavailability, formulation, and dosage form design.[6] |
| pKa (Acidic) | ~9.5 - 10.5 (Sulfonamide N-H) | Determines the ionization state of the sulfonamide group.[7] |
| pKa (Basic) | ~3.5 - 4.5 (Anilinic NH₂) | Determines the ionization state of the aromatic amino group.[8] |
| Hydrogen Bond Donors | 2 (Amine NH₂, Sulfonamide NH) | Influences solubility and interaction with biological targets. |
| Hydrogen Bond Acceptors | 6 (3x F, 2x O in SO₂, O in OCF₃) | Influences solubility and interaction with biological targets. |
Lipophilicity: The Key to Membrane Permeation
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs the ability of a molecule to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[5]
Causality of Structural Features
The predicted logP value places this compound in a favorable range for oral absorption. The overall lipophilicity is a balance between the polar amino and sulfonamide groups and the lipophilic components.
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Trifluoromethoxy (-OCF₃) Group: This is the dominant lipophilic driver. The trifluoromethoxy group is considered one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] Its presence significantly increases the compound's preference for a lipid environment compared to a non-fluorinated analogue.
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Benzenesulfonamide Core: The aromatic ring provides a substantial lipophilic contribution, while the sulfonamide and amino groups add polarity, ensuring a balance between lipid and aqueous solubility.
Experimental Protocol: High-Throughput LogP Determination by HPLC
While the classic shake-flask method is the gold standard, HPLC-based methods offer significantly higher throughput, require less compound, and are ideal for drug discovery settings.[9][10] This protocol correlates a compound's retention time on a reverse-phase column with its logP value.
Methodology:
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System Preparation:
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Utilize a C18 reverse-phase HPLC column.
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Prepare a mobile phase gradient system:
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Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).
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Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
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Calibration:
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Select a set of 5-7 standard compounds with known, validated logP values spanning a range that includes the predicted value of the test compound (e.g., logP 0 to 5).
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Inject each standard individually onto the HPLC system and record its retention time (t_R) under a defined gradient elution method.
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Plot the known logP values of the standards against their corresponding retention times. Perform a linear regression to generate a calibration curve (logP = m * t_R + c).
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Sample Analysis:
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Prepare a stock solution of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
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Inject the sample onto the calibrated HPLC system using the identical method as for the standards.
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Record the retention time (t_R) of the compound.
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Calculation:
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Interpolate the experimental retention time of the test compound into the linear regression equation from the calibration curve to determine its experimental logP value.
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Visualization: HPLC LogP Determination Workflow
Caption: Workflow for HPLC-based LogP determination.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that directly impacts a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[6] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Causality of Structural Features
The molecule's solubility is governed by the energetic balance between the energy required to break the crystal lattice and the energy released upon solvation.
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Polar Groups: The primary amine (-NH₂) and the sulfonamide (-SO₂NH-) are capable of hydrogen bonding with water, which promotes solubility. The ionization of these groups at different pH values will significantly alter solubility.
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Lipophilic Groups: The benzene ring and the trifluoromethoxyethyl tail are hydrophobic and will disfavor interaction with water, thus reducing solubility. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the hydrogen bonding capacity of the nearby N-H group, subtly affecting solvation.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.[6]
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of the solid compound (e.g., 1-2 mg, ensuring a visible solid pellet remains) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of excess solid is critical to ensure equilibrium is reached.
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Equilibration:
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Seal the vial securely.
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Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
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Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
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Phase Separation:
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After equilibration, remove the vial and allow the undissolved solid to settle.
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To remove all solid particles, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF). This step is crucial to avoid artificially high solubility readings.
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Quantification:
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Carefully aspirate a known volume of the clear supernatant.
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Perform a serial dilution of the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
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Quantify the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.
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Calculation:
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Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the buffer. The result is typically expressed in µg/mL or µM.
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Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for the Shake-Flask solubility method.
Acid-Base Properties: The Determinant of Charge
The acid dissociation constant(s), or pKa, define the pH at which a molecule is 50% ionized. For ionizable drugs, pKa is a master variable that controls both solubility and lipophilicity.
Causality of Structural Features
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is an amphoteric molecule with two primary ionizable sites:
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The Aromatic Amino Group (-NH₂): This group is basic and will be protonated (form -NH₃⁺) at low pH. The pKa of the conjugate acid is estimated to be around 3.5-4.5. This is lower than a simple alkylamine due to the electron-withdrawing nature of the attached benzene ring, which delocalizes the nitrogen's lone pair and makes it less available for protonation.[8]
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The Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. This group will be deprotonated (form -SO₂N⁻-) at high pH. The pKa for this proton is typically in the range of 9.5-10.5 for N-alkyl benzenesulfonamides.[7]
At physiological pH (~7.4), the aromatic amine will be predominantly in its neutral form (-NH₂), while the sulfonamide will be overwhelmingly in its protonated, neutral form (-SO₂NH-). Therefore, the molecule is expected to be largely uncharged in the bloodstream and intestinal environment, which generally favors membrane permeability.
Conclusion
The physicochemical profile of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is defined by a sophisticated interplay of its functional groups. The trifluoromethoxy moiety imparts significant lipophilicity and metabolic stability, desirable traits for a drug candidate.[3] The presence of both acidic and basic centers creates a pH-dependent charge profile that must be carefully considered during formulation and in predicting in vivo behavior. The provided protocols for determining logP and aqueous solubility represent robust, industry-standard methods for experimentally validating the predicted properties of this novel compound. A thorough experimental characterization, guided by the principles and methods outlined in this guide, is essential for advancing the development of this promising molecule.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Vertex AI Search.
- THEORETICAL CALCULATION OF pKb VALUES FOR ANILINES AND SULFONAMIDE DRUGS IN AQUEOUS SOLUTION. (n.d.). World Scientific Publishing.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2026).
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (n.d.). Benchchem.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC. (2019). PMC.
- US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents. (n.d.).
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI.
- biological activity of benzenesulfonamide deriv
- 4-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | 1206524-10-8. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
- (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. (2015).
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